N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as MIIP, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MIIP has been shown to inhibit the activity of certain proteins, leading to various biochemical and physiological effects.
Mechanism of Action
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide inhibits the activity of certain proteins by binding to their active sites and preventing them from carrying out their normal functions. For example, N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide binds to the active site of MDM2, preventing it from binding to and degrading the tumor suppressor protein p53. This leads to an increase in the levels of p53, which can induce cell cycle arrest or apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This could potentially be useful in the treatment of cancer, as tumors require a blood supply in order to grow and metastasize. N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol and fatty acids, which could be useful in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its specificity for certain proteins, which allows for targeted inhibition of their activity. This can be useful in studying the functions of these proteins in various biological processes. However, one limitation of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its relatively low potency compared to other small molecule inhibitors. This can make it difficult to achieve complete inhibition of the target protein at low concentrations.
Future Directions
There are several future directions in the study of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of research could be the development of more potent N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide analogs with improved inhibitory activity. Another area of research could be the investigation of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide's potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to explore N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide's potential use in the treatment of other diseases such as metabolic disorders and neurodegenerative diseases.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain proteins, including the oncogenic protein MDM2, which is overexpressed in many types of cancer. N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-propylisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-3-6-19-15(21)11-5-4-10(8-12(11)16(19)22)14(20)17-13-7-9(2)23-18-13/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDSMSRLNVUIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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